Unii-A573X4PV9J
Overview
Description
The compound identified by the Unique Ingredient Identifier (UNII) A573X4PV9J is known as (S)-N-(2-(1,6,7,8-TETRAHYDRO-2H-INDENO(5,4-B) FURAN-8-YL)ETHYL)ACETAMIDE . It has a molecular formula of C15H19NO2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChIKey: SDSGISCYQWUIMI-LBPRGKRZSA-N . The molecular weight is 245.3169 . The stereochemistry is absolute .Scientific Research Applications
Nanoparticle Research Applications
Nanoparticle research offers uncountable opportunities for surprising discoveries due to the size-related properties of nanoparticles. This area covers a wide range of applications from basic and applied science to commercial uses, reflecting the broadness of nanoparticle research (Heiligtag & Niederberger, 2013).
Computational Fluid Dynamics in Ventilation Research
Computational fluid dynamics (CFD) has become integral to the research and development of complex air distribution and ventilation systems in buildings. This field emphasizes the need for CFD verification and validation, highlighting the partnership between experiments, theory, and CFD in scientific research (Li & Nielsen, 2011).
Gene Expression Profiling in Dental Research
DNA microarray technology permits the simultaneous analysis of tens of thousands of genes, contributing to gene discovery, disease diagnosis, and the development of tailored therapeutics. This technology's application in dental research shows the potential for more accurate diagnosis and treatment based on individual genetic profiles (Kuo et al., 2002).
Public Engagement in Scientific Policy Development
The engagement of the public and stakeholders in developing guidelines and policies for emerging technologies like CRISPR-Cas9 gene editing is crucial. This approach can address ethical concerns and contribute to developing scientific guidelines that reflect a broad range of societal values (Iltis, Hoover, & Matthews, 2021).
Urban Heat Island Effects
Research on Urban Heat Island (UHI) effects has identified significant environmental and public health impacts. Strategies for mitigating these effects are critical for improving urban environmental quality and addressing the challenges posed by urbanization and industrialization (Memon, Leung, & Li Chunho, 2008).
Properties
IUPAC Name |
N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10(17)16-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-18-14/h4-5,12H,2-3,6-9H2,1H3,(H,16,17)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSGISCYQWUIMI-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326793-94-6 | |
Record name | (S)-N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b) furan-8-yl)ethyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326793946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-N-(2-(1,6,7,8-TETRAHYDRO-2H-INDENO(5,4-B) FURAN-8-YL)ETHYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A573X4PV9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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